An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods related to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.
Chemical and Physical Properties
2,6-Dichloro-4-(trifluoromethyl)nicotinamide, also known by its IUPAC name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide, is a halogenated pyridine derivative.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 158063-67-3 | [1][2] |
| Molecular Formula | C₇H₃Cl₂F₃N₂O | [1] |
| Molecular Weight | 259.01 g/mol | [1][2] |
| Melting Point | 198-200 °C | [2] |
| Boiling Point | 267 °C | [2] |
| Density | 1.631 g/cm³ | [2] |
| Flash Point | 115 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Information not widely available, but likely soluble in common organic solvents. | |
| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | [1] |
| Synonyms | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | [1] |
Synthesis and Purification
Representative Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of the Precursor 4-(Trifluoromethyl)nicotinic Acid
A common route to the precursor, 4-(trifluoromethyl)nicotinic acid, involves the cyclization of ethyl trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent hydrolysis.
Step 1: Cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine
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Ethyl trifluoroacetoacetate and cyanoacetamide are reacted in the presence of a base (e.g., N-methylmorpholine, triethylamine, or pyridine) in a suitable solvent.[3]
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The reaction mixture is typically refluxed for several hours.
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The resulting product is then isolated by filtration.[3]
Step 2: Chlorination to form 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine
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The dihydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often at elevated temperatures.[3]
Step 3: Hydrolysis to 4-(trifluoromethyl)nicotinic acid
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The cyano group of the chlorinated intermediate is hydrolyzed to a carboxylic acid. This can be achieved under acidic or basic conditions.
Experimental Protocol: Final Synthesis and Purification
Step 4: Acyl Chloride Formation
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4-(trifluoromethyl)nicotinic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.[1] This reaction is typically carried out in an inert solvent.
Step 5: Amidation
-
The acyl chloride is then reacted with an ammonia source to form the final product, 2,6-dichloro-4-(trifluoromethyl)nicotinamide.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Analytical Methods
The characterization of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide and related compounds typically involves standard analytical techniques.
| Analytical Method | Purpose |
| ¹H NMR | To determine the number and types of protons in the molecule, confirming the structure. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule, such as the amide and C-Cl bonds. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |
Note on Spectral Data: Specific, publicly available ¹H and ¹³C NMR spectra for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide are not readily found in the literature. However, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds.
Biological Activity and Applications
There is limited direct information available on the biological activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide itself. Its primary significance in the scientific literature is as a key intermediate in the synthesis of agrochemicals, particularly insecticides.[4]
Role as a Synthetic Intermediate
2,6-Dichloro-4-(trifluoromethyl)nicotinamide serves as a building block for more complex molecules with pronounced biological activities. A notable example is its precursor relationship to the insecticide flonicamid.
Caption: Illustrates the role of the title compound as an intermediate.
Biological Activity of Related Compounds
While the target compound may not be bioactive, understanding the biological activity of the molecules derived from it is crucial for drug and pesticide development. For instance, flonicamid, synthesized from a related nicotinamide precursor, is a selective insecticide that acts on the chordotonal organs of insects, disrupting their feeding behavior.[5] The active metabolite of flonicamid is 4-trifluoromethylnicotinamide (TFNA-AM).[5]
This highlights the importance of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide as a scaffold that, upon further chemical modification, can lead to compounds with significant and specific biological effects. Research into novel nicotinamide derivatives continues to explore their potential as fungicides and insecticides.[6][7][8][9][10]
Conclusion
2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a valuable chemical intermediate with well-defined physical and chemical properties. While detailed, publicly accessible protocols for its synthesis and specific spectral data are scarce, its preparation follows established synthetic routes for halogenated nicotinamides. Its primary importance lies in its role as a precursor to biologically active molecules, particularly in the agrochemical sector. Further research into the derivatization of this compound could yield novel compounds with potent and selective biological activities.
References
- 1. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 9. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
